molecular formula C7H9N5O3S B11112430 N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide

N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide

Cat. No.: B11112430
M. Wt: 243.25 g/mol
InChI Key: LJNDVVAXJUQLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a hydroxy group at the 7th position and a methyl group at the 5th position The methanesulfonamide group is attached to the 6th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors, such as 5-methyl-1H-[1,2,4]triazole-3-carboxamide and 2-chloro-4,6-dimethoxypyrimidine, under basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 7th position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the triazole ring to form dihydrotriazole derivatives.

    Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Similar structure but lacks the methanesulfonamide group.

    6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene: Similar core structure but different functional groups.

    7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Similar triazolopyrimidine core but different substituents.

Uniqueness

N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C7H9N5O3S

Molecular Weight

243.25 g/mol

IUPAC Name

N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide

InChI

InChI=1S/C7H9N5O3S/c1-4-5(11-16(2,14)15)6(13)12-7(10-4)8-3-9-12/h3,11H,1-2H3,(H,8,9,10)

InChI Key

LJNDVVAXJUQLQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.